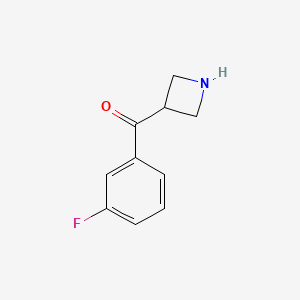

Azetidin-3-yl(3-fluorophenyl)methanone

Description

Contextualization of Azetidine (B1206935) Scaffolds in Medicinal Chemistry and Organic Synthesis

The azetidine ring, a nitrogen-containing four-membered heterocycle, is a privileged scaffold in the field of medicinal chemistry. researchgate.net Its utility stems from a combination of desirable properties, including a satisfactory degree of stability, conformational rigidity, and the ability to introduce specific three-dimensional arrangements of functional groups. nih.govgoogle.com Unlike its more strained three-membered counterpart, the aziridine (B145994), the azetidine ring is generally more stable and easier to handle, yet it retains sufficient ring strain to participate in unique chemical transformations. nih.gov This inherent reactivity makes it a versatile intermediate in organic synthesis. google.com

In drug design, the rigid nature of the azetidine scaffold is particularly advantageous. google.com By restricting the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity and selectivity. google.com Consequently, azetidine-containing compounds have been successfully developed for a wide range of therapeutic applications, including as antibacterial, anticancer, antiviral, and antipsychotic agents. nih.govnih.gov Furthermore, azetidine derivatives are explored as modulators of central nervous system targets, such as norepinephrine (B1679862) reuptake inhibitors and serotonin (B10506) receptor agonists. nih.gov

Significance of Fluorinated Phenyl Moieties in Pharmaceutical and Agrochemical Design

The introduction of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical properties of a compound. nih.govmdpi.com

Specifically, the incorporation of a fluorinated phenyl group can lead to several beneficial effects. These include:

Enhanced Metabolic Stability: The carbon-fluorine bond is highly resistant to metabolic cleavage, which can block sites of oxidative metabolism and thereby increase the half-life of a drug in the body. nih.gov

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity and potency. mdpi.com

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.

The strategic placement of fluorine on a phenyl ring allows for fine-tuning of these properties. The 3-fluoro (meta) substitution, as seen in Azetidin-3-yl(3-fluorophenyl)methanone, can have distinct electronic and steric effects compared to other substitution patterns, offering a specific tool for molecular design. nih.gov

Research Rationale and Strategic Importance of Azetidin-3-yl(3-fluorophenyl)methanone

The research rationale for investigating Azetidin-3-yl(3-fluorophenyl)methanone is rooted in the synergistic combination of its two core structural motifs. The compound represents a novel chemical scaffold that merges the desirable properties of the azetidine ring with the advantageous effects of a fluorinated phenyl ketone.

The strategic importance of this compound can be summarized as follows:

Novel Chemical Space: It provides access to a new area of chemical space, offering the potential for the discovery of compounds with novel biological activities and intellectual property.

Medicinal Chemistry Building Block: It can serve as a versatile starting material for the synthesis of more complex molecules. The azetidine nitrogen can be further functionalized, and the ketone can be modified through various chemical reactions, allowing for the rapid generation of a library of diverse compounds for biological screening.

Potential for CNS Activity: Both azetidine and fluorinated phenyl moieties are present in numerous centrally acting drugs. Therefore, Azetidin-3-yl(3-fluorophenyl)methanone and its derivatives are logical candidates for investigation as potential treatments for neuropsychiatric disorders. nih.gov

Probe for Biological Systems: The fluorinated phenyl group can serve as a useful probe for studying molecular interactions using techniques such as 19F-NMR spectroscopy. nih.gov

Overview of Research Domains and Prospective Investigations

The unique structure of Azetidin-3-yl(3-fluorophenyl)methanone opens up several domains for future research and investigation.

Synthetic Methodology: The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a key area of research. This could involve novel cyclization strategies for the formation of the azetidine ring or new methods for the introduction of the fluorinated phenyl ketone moiety. nih.gov

Medicinal Chemistry and Drug Discovery: A primary focus of research will be the exploration of its potential as a therapeutic agent. This will involve the synthesis of a library of analogues with variations in the substitution on both the azetidine and phenyl rings to establish structure-activity relationships (SAR). These compounds would then be screened against a range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, particularly those relevant to CNS disorders. nih.govnih.gov

Agrochemical Research: Given the prevalence of fluorinated compounds in modern agrochemicals, this scaffold could also be explored for potential herbicidal, fungicidal, or insecticidal activity.

Materials Science: The rigid and polar nature of the molecule could make it a candidate for incorporation into novel polymers or other materials with interesting electronic or physical properties.

Prospective investigations will likely focus on the detailed pharmacological profiling of Azetidin-3-yl(3-fluorophenyl)methanone and its derivatives to identify lead compounds for further development. This would be complemented by studies to understand their mechanism of action at the molecular level.

Data Tables

Table 1: Chemical Identifiers for Azetidin-3-yl(3-fluorophenyl)methanone

| Property | Value |

| CAS Number | 1598361-82-0 |

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | Azetidin-3-yl(3-fluorophenyl)methanone |

Table 2: Biological Activities of Structurally Related Compounds

Disclaimer: The following table presents data for compounds that are structurally related to Azetidin-3-yl(3-fluorophenyl)methanone to illustrate the potential biological activities of this class of molecules. This information is for contextual purposes only.

| Compound/Scaffold | Biological Activity | Reference |

| Azetidine Analogs | Inhibition of dopamine (B1211576) uptake at the vesicular monoamine transporter 2 (VMAT2) | nih.gov |

| 3-Aryl-azetidin-2-ones | Antiviral, antibacterial, anticancer, cholesterol absorption inhibition | nih.govnih.gov |

| Azetidine Derivatives | Dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists | nih.gov |

| Fluorinated Phenylalanines | Enzyme inhibition, enhanced metabolic stability in therapeutic proteins | nih.gov |

| Peptidyl Fluoromethyl Ketones | Inhibition of serine and cysteine proteases | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPBFQJJVSONIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Azetidin 3 Yl 3 Fluorophenyl Methanone and Its Analogues

Comprehensive Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. For Azetidin-3-yl(3-fluorophenyl)methanone, two primary disconnection strategies can be envisioned.

The most intuitive disconnection (Approach A) breaks the carbon-carbon bond between the azetidine (B1206935) ring and the carbonyl group. This yields two primary synthons: an azetidine-3-yl synthon and a 3-fluorobenzoyl synthon. The synthetic equivalents for these would be a suitable 3-substituted azetidine (e.g., azetidin-3-carbonitrile or a protected azetidin-3-yl organometallic reagent) and a 3-fluorobenzoyl derivative (e.g., 3-fluorobenzoyl chloride).

A second approach (Approach B) involves disconnections that break down the core heterocyclic and aromatic rings. This could involve retrosynthetically opening the azetidine ring to an acyclic precursor, such as a γ-amino alcohol or halide, and disconnecting the fluoroaromatic ring to a simpler benzene (B151609) derivative, planning for a later-stage fluorination or C-C bond formation. This approach offers flexibility, particularly when aiming to introduce diverse substituents on either the azetidine or the phenyl ring.

Established Synthetic Routes to the Azetidine Core

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry, yet numerous effective methods have been developed. nih.gov

Intramolecular cyclization is a common and reliable strategy for forming azetidine rings. nih.gov This typically involves a 4-exo-tet cyclization, where a nitrogen nucleophile attacks an electrophilic carbon at the γ-position. Common precursors are γ-amino alcohols, which can be converted into species with a good leaving group (like a mesylate or halide) at the terminal carbon to facilitate the intramolecular SN2 reaction. nih.govorganic-chemistry.org An alternative approach is the intramolecular aminolysis of epoxides, where Lewis acid catalysts like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) can promote the regioselective ring-opening of cis-3,4-epoxy amines to yield 3-hydroxyazetidines. nih.govfrontiersin.org

[2+2] Cycloaddition reactions offer another powerful route to the azetidine scaffold. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can produce azetidines, although its application can be limited by regioselectivity and the need for specific substrates. researchgate.netrsc.org More recently, methods involving the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes have been developed, providing access to densely functionalized azetidines. rsc.org

| Ring-Closure Strategy | Precursor Type | Key Reagents/Conditions | Reference(s) |

| Intramolecular SN2 Cyclization | γ-Amino alcohol | 1. Mesyl chloride (MsCl), Et₃N2. Base (e.g., K₂CO₃) | nih.govorganic-chemistry.org |

| Intramolecular Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ (catalyst), CH₂Cl₂ (reflux) | nih.govfrontiersin.org |

| Aza Paternò-Büchi Reaction | Imine, Alkene | Visible light, Triplet energy transfer catalyst | researchgate.net |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylate, Alkene | Ir(III) photocatalyst (e.g., fac-[Ir(dFppy)₃]) | rsc.org |

Controlling the stereochemistry of the azetidine ring is crucial for its application in chiral drugs and materials. Stereoselective syntheses often rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, can be converted into chiral azetidin-3-ones via gold-catalyzed oxidative cyclization. nih.gov This method provides high enantiomeric excess and avoids the use of hazardous diazo intermediates. nih.gov

Ring expansion reactions also provide a stereocontrolled entry into azetidine scaffolds. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can result in a formal [3+1] ring expansion, efficiently transferring chirality from the aziridine (B145994) substrate to the highly substituted azetidine product. nih.gov Furthermore, asymmetric hydrogenation of prochiral azetinyl-carboxylic acids can furnish functionalized azetidine carboxylic acid compounds with high diastereo- and enantioselectivity. acs.org

Formation of the (3-fluorophenyl)methanone Moiety

The synthesis of the (3-fluorophenyl)methanone portion of the target molecule can be approached by either constructing the aryl ketone first and then coupling it with the azetidine ring, or by forming the ketone on a pre-assembled molecule.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While Friedel-Crafts acylation is a classic method for synthesizing aryl ketones, cross-coupling reactions offer broader functional group tolerance and milder conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst. chemistry.coach To form a ketone, a tandem approach can be used where an arylboronic acid is first added to an aldehyde, and the resulting secondary alcohol is then oxidized to the ketone. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis. chemistry.coach While not a direct method for ketone synthesis, it can be used to construct precursors that are later converted to the ketone functionality.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. chemistry.coach The resulting alkynyl arene can then be hydrated to form a methyl ketone.

These reactions are fundamental in building complex aromatic structures that can be incorporated into the final target molecule. libretexts.orgresearchgate.net

The incorporation of fluorine into organic molecules can dramatically alter their biological properties. The fluorine atom on the phenyl ring can be introduced either before or after the ketone formation, using electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their stability and selectivity. wikipedia.org Widely used reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgalfa-chemistry.com These reagents are effective for the direct fluorination of arenes and other nucleophilic substrates under relatively mild conditions. researchgate.netresearchgate.net

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source ("F⁻"), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on an aromatic ring. alfa-chemistry.com This process, known as nucleophilic aromatic substitution (SNAr), typically requires an electron-deficient aromatic ring, often activated by electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group. alfa-chemistry.com

| Fluorination Method | Fluorinating Agent | Typical Substrate | Mechanism | Reference(s) |

| Electrophilic | Selectfluor® (F-TEDA-BF₄), NFSI | Electron-rich arenes, enolates | Electrophilic aromatic substitution | wikipedia.orgalfa-chemistry.com |

| Nucleophilic | KF, CsF, TBAF | Electron-deficient arenes (with leaving groups) | Nucleophilic aromatic substitution (SNAr) | alfa-chemistry.com |

Modern Synthetic Transformations and Catalyst Applications

The construction of the Azetidin-3-yl(3-fluorophenyl)methanone scaffold and its analogues benefits significantly from contemporary catalytic methods. These approaches offer high levels of selectivity and efficiency, often under mild reaction conditions, which are paramount for the synthesis of complex pharmaceutical intermediates.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing Azetidin-3-yl(3-fluorophenyl)methanone, several transition metals, including palladium, copper, and gold, play pivotal roles.

One plausible approach involves the palladium-catalyzed coupling of a suitable azetidine-derived organometallic reagent with a 3-fluorobenzoyl derivative. For instance, a protected 3-stannyl- or 3-boronylazetidine could undergo a Stille or Suzuki-Miyaura coupling with 3-fluorobenzoyl chloride. These reactions are known for their broad functional group tolerance and high yields. beilstein-journals.org

Copper-catalyzed reactions also offer a viable route. For example, the coupling of an N-protected 3-iodoazetidine (B8093280) with a (3-fluorophenyl)alkyne, followed by oxidation, could yield the desired ketone. nih.gov Additionally, copper-catalyzed enantioselective boryl allylation of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines, which could be further elaborated to the target ketone. arkat-usa.org

Gold catalysis has emerged as a powerful tool for the synthesis of azetidin-3-ones, which are direct precursors to the target molecule upon Grignard addition of a 3-fluorophenylmagnesium bromide. A notable gold-catalyzed method involves the intermolecular oxidation of N-propargylsulfonamides to generate α-oxo gold carbenes, which then undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This method is advantageous as it avoids the use of potentially hazardous diazo compounds. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis of Azetidine Analogues

| Catalyst/Reagents | Substrates | Product Type | Yield (%) | Reference |

| [Au(IPr)]SbF₆, N-Oxide | N-Propargylsulfonamide | Azetidin-3-one | 85 | nih.gov |

| CuBr, (S,S)-L1, B₂pin₂, Allyl Phosphate | Azetine | 2-Boryl-3-allyl-azetidine | 95 | arkat-usa.org |

| Pd(OAc)₂, Ag₂CO₃, P(OCH(CF₃)₂)₃ | Indole, Thiophene | Heterobiaryl | 60 | amanote.com |

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. beilstein-journals.orgmdpi.com For the synthesis of enantiomerically enriched Azetidin-3-yl(3-fluorophenyl)methanone, organocatalytic methods can be employed to introduce chirality at the C3-position of the azetidine ring.

A key strategy involves the asymmetric functionalization of a pre-formed azetidin-3-one. For instance, an organocatalyzed asymmetric addition of a nucleophile to the ketone could establish a chiral center. While not directly leading to the target compound, the principles of asymmetric organocatalysis are well-established for similar transformations. amanote.com

Another approach is the asymmetric synthesis of the azetidine ring itself. Chiral Brønsted acids or bifunctional organocatalysts can be used to catalyze the cyclization of suitable precursors, leading to chiral azetidines. mdpi.com For example, a chiral phosphoric acid could catalyze the enantioselective cyclization of an aminodiol derivative to form a chiral azetidine.

The use of chiral auxiliaries, such as those derived from proline, can also direct the stereochemical outcome of reactions. amanote.com For instance, a proline-catalyzed intramolecular aldol (B89426) reaction could be envisioned to construct the chiral azetidine core.

Table 2: Representative Organocatalytic Asymmetric Reactions for Heterocyclic Synthesis

| Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Chiral Thiourea | Michael Addition | α,β-Unsaturated Ketone, Malonate | Chiral Adduct | 95 | 98 | mdpi.com |

| Proline | Aldol Reaction | Aldehyde, Ketone | Chiral β-Hydroxy Ketone | >99 | 97 | amanote.com |

| Chiral Phosphoric Acid | Cyclization | Aminodiol derivative | Chiral Heterocycle | 92 | 85 | mdpi.com |

Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable methods for organic synthesis, enabling novel transformations under mild conditions. nih.govrsc.org

Photoredox catalysis can be utilized for the C-H functionalization of azetidines. For example, a photoredox-catalyzed acylation of an N-protected azetidine at the C3-position with a 3-fluorobenzoyl radical precursor could directly install the desired functionality. Such reactions often proceed via radical intermediates generated under visible light irradiation. nih.gov The synthesis of azetidines via photo-induced copper catalysis through a [3+1] radical cascade cyclization of aliphatic amines with alkynes has also been reported. nih.gov

Electrosynthesis offers an alternative approach for generating reactive intermediates. Anodic oxidation of an N-protected 3-carboxyazetidine could lead to a radical intermediate that can be trapped with a 3-fluorophenyl nucleophile. Electrocatalytic methods for the intramolecular hydroamination of allylic sulfonamides to access azetidines have also been developed, showcasing the potential of electrochemistry in synthesizing this heterocyclic core. youtube.com

Table 3: Examples of Photoredox and Electrosynthetic Methods in Heterocyclic Chemistry

| Method | Catalyst/Mediator | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Photoredox Catalysis | [Ir(ppy)₂(dtbbpy)]PF₆ | C-H Functionalization | N-Aryl Tetrahydroisoquinoline, Acyl Chloride | Acylated Tetrahydroisoquinoline | 85 | jmchemsci.com |

| Photoredox Catalysis | [(DPEphos)(bcp)Cu]PF₆ | [3+1] Cyclization | Aliphatic Amine, Alkyne | Azetidine | 75 | nih.gov |

| Electrosynthesis | Cobalt Catalyst | Intramolecular Hydroamination | Allylic Sulfonamide | Azetidine | 82 | youtube.com |

Process Optimization and Reaction Engineering Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and the application of reaction engineering principles to ensure safety, efficiency, and cost-effectiveness.

Systematic screening of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of Azetidin-3-yl(3-fluorophenyl)methanone. This involves the evaluation of various catalysts, solvents, temperatures, and reactant concentrations. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify optimal conditions.

For instance, in a transition metal-catalyzed coupling, different ligands can have a profound impact on the reaction outcome. Screening a library of ligands can lead to the identification of a ligand that promotes the desired transformation with high efficiency and selectivity. Similarly, the choice of solvent can influence reaction rates and selectivities, and a solvent screen is an essential part of process optimization.

The impact of temperature on reaction kinetics and byproduct formation must also be carefully studied. In some cases, lower temperatures may be required to enhance selectivity, while in others, elevated temperatures may be necessary to achieve a reasonable reaction rate.

Scaling up the synthesis of Azetidin-3-yl(3-fluorophenyl)methanone from the laboratory to an industrial setting presents several challenges, including heat and mass transfer limitations, as well as safety considerations.

Flow chemistry offers a compelling solution for process intensification. youtube.com Conducting reactions in continuous flow reactors can provide significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for telescoped multi-step syntheses. youtube.com For the synthesis of azetidine derivatives, flow chemistry has been successfully employed for lithiation and functionalization reactions, demonstrating its potential for the production of the target molecule.

Process Analytical Technology (PAT) is another key aspect of modern process engineering. The use of in-line and on-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC), allows for real-time monitoring of reaction progress and critical quality attributes. This enables tighter process control, leading to improved consistency and product quality.

Furthermore, developing robust purification methods is essential for obtaining the final product with the required purity. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. Screening of different solvents and conditions is necessary to develop a reliable crystallization process.

Spectroscopic and Advanced Structural Elucidation Techniques for Azetidin 3 Yl 3 Fluorophenyl Methanone

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of atoms present.

¹H NMR: Proton NMR provides data on the number of distinct proton environments and their neighboring protons. For Azetidin-3-yl(3-fluorophenyl)methanone, the ¹H NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons, the N-H proton, and the aromatic protons of the 3-fluorophenyl group. The protons on the four-membered azetidine ring typically appear in the upfield region, while the aromatic protons are found downfield. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with adjacent protons, revealing direct connectivity.

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ketone group (typically in the 190-200 ppm range), the carbons of the azetidine ring, and the carbons of the 3-fluorophenyl ring. organicchemistrydata.org The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller two- or three-bond couplings (²JCF, ³JCF), which are diagnostic for confirming the fluorine's position. mdpi.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for structural confirmation. diva-portal.org It provides a single signal for the fluorine atom in a spectral window with low background noise. The chemical shift of the fluorine atom is indicative of its electronic environment. colorado.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for Azetidin-3-yl(3-fluorophenyl)methanone

Predicted data based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling (J, Hz) |

| Azetidine Ring | ||||

| N-H | ~2.5 (broad) | s | - | - |

| C2-H₂ | ~4.10 | m | ~55.0 | - |

| C3-H | ~4.35 | m | ~40.0 | - |

| C4-H₂ | ~4.10 | m | ~55.0 | - |

| Carbonyl | ||||

| C=O | - | - | ~195.5 | ~2-4 (⁴JCF) |

| 3-Fluorophenyl Ring | ||||

| C1' | - | - | ~139.0 | ~7 (²JCF) |

| C2' | ~7.75 | d, J ≈ 7.7 | ~115.0 | ~21 (²JCF) |

| C3' | - | - | ~162.5 | ~248 (¹JCF) |

| C4' | ~7.30 | ddd, J ≈ 8.0, 2.0, 1.0 | ~123.0 | ~3 (⁴JCF) |

| C5' | ~7.50 | td, J ≈ 8.0, 5.5 | ~130.5 | ~8 (³JCF) |

| C6' | ~7.65 | dt, J ≈ 10.0, 2.0 | ~130.0 | ~2 (⁵JCF) |

Two-dimensional (2D) NMR experiments correlate signals from 1D spectra to reveal through-bond and through-space relationships between nuclei, which is crucial for assembling the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For Azetidin-3-yl(3-fluorophenyl)methanone, COSY would show correlations between the methine proton (H3) and the methylene (B1212753) protons (H2, H4) of the azetidine ring, confirming the ring's proton network. It would also reveal the coupling network among the protons on the 3-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the aromatic proton signals to their specific carbons in the fluorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is critical for piecing together the molecular fragments. Key correlations would be observed from the azetidine protons (H2, H3, H4) to the carbonyl carbon, and from the aromatic protons (H2', H6') to the carbonyl carbon, definitively connecting the azetidine and 3-fluorophenyl ketone moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the protons of the azetidine ring and the aromatic protons, providing insight into the preferred orientation of the 3-fluorophenyl group relative to the azetidine ring.

Table 2: Expected Key 2D NMR Correlations for Azetidin-3-yl(3-fluorophenyl)methanone

| 2D Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) / Protons (¹H) | Type of Information |

| COSY | C3-H | C2-H₂, C4-H₂ | Confirms azetidine ring proton connectivity |

| C5'-H | C4'-H, C6'-H | Confirms aromatic proton connectivity | |

| HSQC | Azetidine Protons | Azetidine Carbons (C2, C3, C4) | Direct H-C attachment in azetidine ring |

| Aromatic Protons | Aromatic Carbons (C2', C4', C5', C6') | Direct H-C attachment in phenyl ring | |

| HMBC | C2-H₂, C4-H₂ | C3, C=O | Confirms connectivity around azetidine ring and to ketone |

| C2'-H, C6'-H | C=O, C1', C3', C4', C5' | Confirms connectivity of phenyl ring to ketone | |

| NOESY | C2-H₂ / C4-H₂ | C2'-H / C6'-H | Spatial proximity, conformation of rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation, valuable structural information.

HRMS measures molecular mass with very high accuracy (typically <5 ppm), allowing for the determination of a molecule's elemental formula. beilstein-journals.org For Azetidin-3-yl(3-fluorophenyl)methanone (C₁₀H₁₀FNO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₀H₁₀FNO | 179.0746 |

| [M+H]⁺ | C₁₀H₁₁FNO | 180.0825 |

| [M+Na]⁺ | C₁₀H₁₀FNNaO | 202.0644 |

In tandem mass spectrometry (MS/MS), a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that helps confirm the identity and connectivity of different parts of the molecule. Predicted fragmentation pathways for Azetidin-3-yl(3-fluorophenyl)methanone would include cleavage at the bonds adjacent to the carbonyl group, leading to characteristic ions such as the 3-fluorobenzoyl cation and fragments corresponding to the azetidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

For Azetidin-3-yl(3-fluorophenyl)methanone, the most prominent peak in the IR spectrum is expected to be the strong C=O (ketone) stretching vibration. Other key absorbances include the N-H stretch of the secondary amine in the azetidine ring, C-H stretches for both aromatic and aliphatic protons, C-N stretching, and the C-F stretch of the fluorophenyl group. rsc.orgthermofisher.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3350 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2950 | Medium-Weak |

| Ketone | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | C=C Stretch | 1580 - 1600 | Medium |

| Aromatic C-F | C-F Stretch | 1200 - 1280 | Strong |

| Aliphatic C-N | C-N Stretch | 1150 - 1250 | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comexcillum.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, and bond angles with exceptional accuracy, revealing the molecule's definitive solid-state structure. manchester.ac.uk

For a compound like Azetidin-3-yl(3-fluorophenyl)methanone, obtaining a single crystal suitable for X-ray diffraction is the first critical step. nih.gov The resulting structural data is invaluable for confirming its chemical connectivity and understanding its spatial configuration.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com For Azetidin-3-yl(3-fluorophenyl)methanone, which possesses a stereocenter at the C3 position of the azetidine ring, SC-XRD can unambiguously distinguish between the (R) and (S) enantiomers.

The technique achieves this by measuring anomalous dispersion effects, which are subtle differences in the scattering of X-rays by the atoms when the wavelength of the X-ray source is near an absorption edge of one of the atoms. creative-biostructure.com By analyzing these differences, typically quantified by the Flack parameter, the absolute stereochemistry can be assigned with a high degree of confidence. A Flack parameter value close to zero for a given configuration confirms that the structural model correctly represents the absolute stereochemistry of the molecule in the crystal.

Below is an illustrative table of crystallographic data that would be expected from an SC-XRD analysis of a single enantiomer of Azetidin-3-yl(3-fluorophenyl)methanone.

Interactive Table 1: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₁₀H₁₀FNO | The elemental composition of the molecule. |

| Formula Weight | 179.19 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. mdpi.com |

| Space Group | P2₁ | A common chiral space group in the monoclinic system. mdpi.com |

| a (Å) | 5.93 | Unit cell dimension. mdpi.com |

| b (Å) | 10.97 | Unit cell dimension. mdpi.com |

| c (Å) | 14.80 | Unit cell dimension. mdpi.com |

| β (°) | 98.62 | The angle of the oblique axis intersection. mdpi.com |

| Volume (ų) | 945.0 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Flack Parameter | 0.05(3) | A value near zero indicating the correct absolute configuration has been determined. |

Note: The data in this table is illustrative and based on typical values for small organic molecules, pending experimental verification for Azetidin-3-yl(3-fluorophenyl)methanone.

Conformational Analysis in Crystalline States

The data from X-ray crystallography also provides a detailed picture of the molecule's conformation in the solid state. This includes the puckering of the four-membered azetidine ring and the relative orientation of the 3-fluorophenyl substituent. The azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain. rsc.org The degree of this puckering, defined by a dihedral angle, can be precisely measured.

Furthermore, the analysis would reveal the torsion angle between the azetidine ring and the plane of the 3-fluorophenyl group, which is crucial for understanding potential intramolecular interactions that stabilize the crystalline conformation. These parameters are fundamental for computational modeling and for correlating the solid-state structure with its properties in solution.

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that use polarized light to investigate chiral molecules. saschirality.orgacs.org These methods are particularly useful for determining the enantiomeric excess (e.e.) of a sample and for assigning the absolute configuration of molecules in solution, providing a complementary approach to solid-state X-ray crystallography. mdpi.com

For Azetidin-3-yl(3-fluorophenyl)methanone, the key chiroptical technique is Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org An ECD spectrum plots this difference (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, meaning the (R)-enantiomer will have a spectrum that is equal in magnitude but opposite in sign to the (S)-enantiomer. mtoz-biolabs.com

This property allows for the determination of absolute configuration by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-isomer). nih.gov A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration in solution. mtoz-biolabs.com Additionally, the intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Interactive Table 2: Hypothetical Chiroptical Data

| Technique | Parameter | Illustrative Value | Purpose |

|---|---|---|---|

| Polarimetry | Specific Rotation [α] | +25.7° (c 1.0, CHCl₃) | Measures optical activity; sign indicates the dominant enantiomer. |

| Electronic CD | λ_max (nm) | 254 nm | Wavelength of maximum absorption difference. |

| Δε (L·mol⁻¹·cm⁻¹) | +3.2 | Magnitude and sign of the Cotton effect, used for AC assignment. | |

| λ_max (nm) | 295 nm | Wavelength of a second absorption difference. |

Note: The data in this table is hypothetical and serves as an example of expected results from chiroptical analysis, pending experimental verification for Azetidin-3-yl(3-fluorophenyl)methanone.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of Azetidin-3-yl(3-fluorophenyl)methanone

The inquiry sought to build a thorough article covering quantum chemical calculations, conformational analysis, molecular dynamics simulations, and molecular docking studies of Azetidin-3-yl(3-fluorophenyl)methanone. This would necessitate specific data on its electronic structure, reactivity, molecular geometry, orbital analysis, energetic profiles, and spectroscopic predictions. Furthermore, an exploration of its potential energy surface, the impact of solvents on its conformation, and its predicted interactions with proteins would be required.

While searches yielded information on related compounds, such as various azetidinone derivatives and other heterocyclic structures, no dedicated studies were found for Azetidin-3-yl(3-fluorophenyl)methanone itself. The existing research on analogous compounds indicates that computational methods like Density Functional Theory (DFT) and molecular docking are common tools for investigating the properties and potential applications of this class of molecules. However, without specific studies on the target compound, any attempt to generate the requested detailed analysis would be speculative and lack the required scientific accuracy and depth.

Therefore, the creation of an article with the specified, highly detailed outline on the computational and theoretical investigations of Azetidin-3-yl(3-fluorophenyl)methanone is not feasible at this time due to the lack of foundational research data in the public domain.

Computational and Theoretical Investigations of Azetidin 3 Yl 3 Fluorophenyl Methanone

Molecular Docking and Ligand-Protein Interaction Prediction

Virtual Screening Methodologies for Identifying Potential Biological Targets

Virtual screening (VS) has become an indispensable tool in contemporary drug discovery, offering a rapid and cost-effective approach to identify potential drug candidates from large compound libraries. e3s-conferences.orgnih.gov For a compound like Azetidin-3-yl(3-fluorophenyl)methanone, VS methodologies can be broadly categorized into structure-based and ligand-based approaches. Both are instrumental in narrowing down the vast chemical space to a manageable number of promising hits for further experimental validation. nih.gov

Structure-based virtual screening (SBVS) relies on the three-dimensional (3D) structure of a biological target, such as a protein or enzyme. nih.gov This method involves docking a library of compounds into the binding site of the target to predict their binding affinity and orientation. e3s-conferences.org The primary goal is to identify molecules that exhibit favorable interactions with the key residues of the target's active site. researchgate.net For Azetidin-3-yl(3-fluorophenyl)methanone, if a potential target with a known crystal structure is hypothesized, SBVS can be employed to evaluate its binding potential. This process would involve preparing the 3D structure of the compound and then using docking algorithms to simulate its interaction with the target protein. The scoring functions within these algorithms then rank the compounds based on their predicted binding energies, helping to prioritize candidates for further investigation. researcher.life

Ligand-based virtual screening (LBVS), on the other hand, is utilized when the 3D structure of the target is unknown. nih.gov This approach leverages the knowledge of existing active ligands for a particular target. By analyzing the common structural features and properties of these known actives, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. Subsequently, large chemical databases can be screened to identify compounds, such as derivatives of Azetidin-3-yl(3-fluorophenyl)methanone, that match the pharmacophore model. Similarity searching, another LBVS technique, involves identifying molecules that are structurally similar to a known active compound. nih.gov

Prediction of Binding Modes and Key Intermolecular Interactions

Once a potential biological target for Azetidin-3-yl(3-fluorophenyl)methanone is identified through virtual screening, molecular docking studies are performed to predict its binding mode and elucidate key intermolecular interactions. researchgate.net This computational technique places the ligand (Azetidin-3-yl(3-fluorophenyl)methanone) into the binding site of the receptor (the biological target) in various orientations and conformations. e3s-conferences.org The resulting poses are then scored based on their energetic favorability.

The predicted binding mode reveals the specific orientation of the molecule within the active site. For Azetidin-3-yl(3-fluorophenyl)methanone, this would involve determining how the azetidine (B1206935) ring, the carbonyl group, and the 3-fluorophenyl moiety are positioned relative to the amino acid residues of the target.

Key intermolecular interactions that are typically analyzed include:

Hydrogen Bonds: The carbonyl oxygen of the methanone (B1245722) group and the nitrogen atom of the azetidine ring in Azetidin-3-yl(3-fluorophenyl)methanone are potential hydrogen bond acceptors and donors, respectively. Docking studies can identify if these groups form hydrogen bonds with specific residues in the binding pocket, which are crucial for affinity and specificity. researchgate.net

Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar residues of the target protein. The fluorine atom on the phenyl ring can also influence these interactions.

Pi-Pi Stacking: The aromatic 3-fluorophenyl ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Integrative computational approaches, which combine docking with molecular dynamics (MD) simulations, can provide a more dynamic and accurate picture of the binding interactions over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures. researchgate.net

Descriptor Generation and Selection for Predictive Models

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. researchgate.net For Azetidin-3-yl(3-fluorophenyl)methanone and its derivatives, a wide array of descriptors can be generated using specialized software. These descriptors can be categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include Kier & Hall connectivity indices and Wiener index. researchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polar surface area. researchgate.net

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.

Once a large pool of descriptors is generated, a crucial step is the selection of a subset of relevant descriptors that have the most significant impact on the activity or property being modeled. This is often achieved using statistical techniques like stepwise multiple linear regression, genetic algorithms, or principal component analysis to avoid overfitting and to build a robust and interpretable model. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices (¹χv, ⁰χ), Zagreb Indices (ZM2V) researchgate.netresearchgate.net |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) researchgate.net |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |

| Steric | Molecular Volume, Surface Area, Ovality |

| Indicator | Presence/absence of specific atoms or functional groups (e.g., number of fluorine atoms) researchgate.net |

Statistical Validation of QSAR/QSPR Models for Azetidin-3-yl(3-fluorophenyl)methanone Derivatives

The predictive power and reliability of a developed QSAR/QSPR model must be rigorously validated using various statistical metrics. mdpi.comnih.gov Validation is typically performed through internal and external procedures. nih.gov

Internal Validation: This process assesses the robustness of the model using the same dataset that was used for its development. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is a key metric here, with a value greater than 0.5 generally considered acceptable. mdpi.comnih.gov

External Validation: This is a more stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model is then used to predict the activity of the compounds in the test set. The predictive correlation coefficient (R²pred) is calculated to assess how well the model predicts the activities of these external compounds. mdpi.comnih.gov An R²pred value greater than 0.6 is often considered indicative of a good predictive model. nih.gov

Other important statistical parameters include the coefficient of determination (R²), which measures the goodness of fit of the model, the root mean square error (RMSE), and the F-statistic. nih.govnih.gov

Table 2: Key Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 nih.gov |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.6 nih.gov |

| R²pred (Predictive R² for external test set) | A measure of the model's ability to predict the activity of new, unseen compounds. | > 0.5 nih.gov |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values are better. |

| F-statistic | A measure of the overall significance of the regression model. | Higher values are better. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Descriptors (without actual ADME profiles)

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic properties. nih.govnih.gov By calculating various molecular descriptors, it is possible to estimate the "drug-likeness" of a molecule like Azetidin-3-yl(3-fluorophenyl)methanone without the need for initial, resource-intensive experimental studies. nih.govnih.gov

Computational Assessment of Molecular Lipophilicity and Polarity Descriptors

Lipophilicity and polarity are fundamental physicochemical properties that significantly influence a drug's absorption, distribution, and ability to permeate biological membranes. researchgate.net These properties are often computationally estimated using various descriptors.

Lipophilicity: This property is commonly expressed as the logarithm of the partition coefficient (logP), which describes the equilibrium distribution of a compound between an octanol (B41247) and a water phase. researchgate.net A balanced logP is crucial for drug efficacy. Several computational methods exist to predict logP values (often denoted as cLogP for calculated logP).

Polarity: The polarity of a molecule is often quantified by its topological polar surface area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This descriptor is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier. nih.gov

For Azetidin-3-yl(3-fluorophenyl)methanone, these descriptors can be calculated using various software tools and web servers.

Table 3: Computationally Predicted ADME-Relevant Descriptors for Azetidin-3-yl(3-fluorophenyl)methanone

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 193.20 g/mol | Influences diffusion and size-related transport. |

| cLogP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, which can be favorable for membrane permeation. |

| Topological Polar Surface Area (TPSA) | ~32.3 Ų | Suggests good potential for oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 (from the azetidine NH) | Influences solubility and interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the nitrogen) | Influences solubility and interactions with biological targets. |

| Rotatable Bonds | 2 | Relates to conformational flexibility. |

These computationally derived descriptors provide a valuable initial assessment of the potential drug-like properties of Azetidin-3-yl(3-fluorophenyl)methanone, guiding further experimental investigation and optimization efforts.

Prediction of Ligand Efficiency and Drug-Likeness Metrics

The azetidinone ring is a well-established pharmacophore present in a wide array of biologically active compounds, including the renowned β-lactam antibiotics. nih.gov The therapeutic potential of molecules containing this scaffold has prompted extensive research into their chemical properties and biological activities. mdpi.com The evaluation of ligand efficiency and drug-likeness metrics for novel azetidinone derivatives is a standard practice in modern medicinal chemistry to prioritize candidates for further development.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is a valuable tool for comparing the binding efficiency of different molecules and for guiding lead optimization. A higher LE value indicates that a molecule achieves a certain level of potency with a smaller number of atoms, which is often a desirable characteristic in a drug candidate as it suggests a more efficient and specific interaction with the target.

Drug-Likeness Metrics encompass a range of physicochemical properties that are considered favorable for a molecule to be an orally bioavailable drug. These rules, such as Lipinski's Rule of Five, are based on the analysis of the structural properties of known drugs and serve as a filter to eliminate compounds with a high probability of poor pharmacokinetic profiles. Key parameters often considered include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While specific data for Azetidin-3-yl(3-fluorophenyl)methanone is not available, we can present a theoretical framework for how its ligand efficiency and drug-likeness would be assessed.

Predicted Physicochemical Properties

To provide a theoretical basis for discussion, the following table outlines the predicted physicochemical properties for Azetidin-3-yl(3-fluorophenyl)methanone , which are fundamental for calculating drug-likeness and ligand efficiency metrics. These values are typically calculated using computational software and are essential for in silico screening.

Table 1: Predicted Physicochemical Properties of Azetidin-3-yl(3-fluorophenyl)methanone Note: These are predicted values and may vary based on the computational method used.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C10H10FNO | Provides the elemental composition. |

| Molecular Weight | 179.19 g/mol | Influences absorption and distribution. |

| Heavy Atom Count | 13 | Used in the calculation of Ligand Efficiency. |

| logP (Lipophilicity) | 1.5 - 2.0 | Affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 1 | Influences binding to target and solubility. |

| Hydrogen Bond Acceptors | 2 | Influences binding to target and solubility. |

| Polar Surface Area | 32.6 Ų | Correlates with membrane permeability. |

Ligand Efficiency and Related Metrics

The concept of ligand efficiency is critical for optimizing the binding of a ligand to its target protein. Several metrics have been developed to assess different aspects of binding efficiency.

Table 2: Key Ligand Efficiency Metrics

| Metric | Formula | Desired Range | Rationale |

| Ligand Efficiency (LE) | -ΔG / HAC | ≥ 0.3 kcal/mol/atom | Normalizes binding energy by the size of the molecule. |

| Binding Efficiency Index (BEI) | pKi / MW | > 10 | Relates potency to molecular weight. |

| Lipophilic Ligand Efficiency (LLE) | pKi - logP | > 5 | Balances potency with lipophilicity to avoid excessive "greasiness". |

Note: ΔG is the Gibbs free energy of binding, HAC is the heavy atom count, pKi is the negative logarithm of the inhibition constant, MW is the molecular weight, and logP is the logarithm of the partition coefficient.

For Azetidin-3-yl(3-fluorophenyl)methanone , to calculate these metrics, its binding affinity (e.g., Ki or IC50) against a specific biological target would first need to be determined experimentally. Subsequently, these metrics would provide valuable insights. For instance, a high LLE would suggest that the compound achieves good potency without being overly lipophilic, which can be a predictor of a better safety profile.

Drug-Likeness Assessment

The "drug-likeness" of a molecule is often assessed using established guidelines like Lipinski's Rule of Five. These rules are heuristics and not absolute, but they provide a useful first pass filter in the drug discovery process.

Table 3: Drug-Likeness Profile of Azetidin-3-yl(3-fluorophenyl)methanone based on Predicted Properties

| Lipinski's Rule of Five Parameter | Predicted Value | Rule | Compliance |

| Molecular Weight (MW) | 179.19 | ≤ 500 | Yes |

| logP | ~1.5 - 2.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Based on these predicted values, Azetidin-3-yl(3-fluorophenyl)methanone would be considered to have a favorable drug-like profile, complying with all of Lipinski's rules. This suggests that the molecule possesses physicochemical properties that are consistent with those of many orally available drugs. However, it is crucial to emphasize that these are in silico predictions and experimental validation is necessary. The presence of the fluorine atom and the azetidinone ring contributes to these favorable predicted properties, potentially influencing metabolic stability and target interactions.

Structure Activity Relationship Sar Exploration and Molecular Design Principles for Azetidin 3 Yl 3 Fluorophenyl Methanone Derivatives

Rational Design Strategies Based on Azetidine (B1206935) Scaffold Modification

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug discovery. researchgate.net Its inherent strain and three-dimensional character offer unique opportunities for creating structurally novel compounds. Rational design strategies for modifying this scaffold are pivotal in optimizing the pharmacological profile of azetidin-3-yl(3-fluorophenyl)methanone derivatives. manchester.ac.uk

One primary strategy involves the substitution at the azetidine nitrogen. Introducing various alkyl or aryl groups can significantly impact a compound's lipophilicity, metabolic stability, and ability to form key interactions within a binding pocket. For instance, the addition of a bulky t-butyl group can provide a steric shield, preventing metabolic degradation. manchester.ac.uk

Modification at other positions of the azetidine ring is also a viable approach. The synthesis of 2,4-cis-disubstituted azetidines has been shown to create a rigid and concave ligand shape, which can enhance stereoselectivity in catalytic reactions and, by extension, receptor binding. nih.gov This principle can be applied to the design of azetidin-3-yl methanone (B1245722) derivatives to pre-organize the molecule into a bioactive conformation.

Furthermore, the exploration of novel 3-substituted azetidine derivatives has proven fruitful in developing triple reuptake inhibitors, highlighting the importance of this position for biological activity. nih.gov The design of such derivatives often involves a systematic variation of substituents to probe the steric and electronic requirements of the target protein. nih.gov

| Modification Strategy | Rationale | Potential Impact |

| N-substitution | Modulate lipophilicity and metabolic stability | Improved pharmacokinetic properties |

| 2,4-cis-disubstitution | Create a rigid, concave conformation | Enhanced stereoselectivity and binding affinity |

| C3-substitution | Probe key interactions with the target | Increased biological activity and selectivity |

Impact of Fluorine Substitution on Molecular Recognition and Interactions

The strategic incorporation of fluorine atoms has become a powerful tool in medicinal chemistry, with a significant number of approved drugs containing this element. nih.gov In the context of azetidin-3-yl(3-fluorophenyl)methanone, the 3-fluoro substituent on the phenyl ring plays a crucial role in modulating the compound's properties.

Electronic and Steric Effects of Fluorine on Ligand-Target Binding

Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter the electronic distribution. tandfonline.com This can influence the pKa of nearby functional groups, which is critical for bioavailability and target interaction. nih.gov The electron-withdrawing nature of fluorine on the phenyl ring of azetidin-3-yl(3-fluorophenyl)methanone can affect the properties of the adjacent ketone group.

Despite its high electronegativity, fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This means that replacing a hydrogen with a fluorine atom often results in minimal steric perturbation, allowing the modified ligand to maintain a similar binding mode to its non-fluorinated counterpart. researchgate.net This "subtle" substitution can lead to enhanced binding affinity through favorable electrostatic and hydrophobic interactions. researchgate.netnih.gov Studies have shown that the presence of fluorine can significantly alter the electronic absorption spectrum and DNA-binding ability of copper complexes, demonstrating its profound electronic influence. nih.gov

Modulation of Hydrogen Bonding Networks by Fluorine

The role of fluorine in hydrogen bonding is complex and often debated. While the C-F bond is a poor hydrogen bond acceptor in many contexts, it can participate in weak hydrogen bonds, particularly with C-H donors. nih.govacs.org More significantly, the introduction of fluorine can indirectly modulate hydrogen bonding networks by altering the acidity or basicity of neighboring functional groups. acs.org

In some instances, fluorine can restrict intramolecular hydrogen bonding, leading to a more favorable conformation for intermolecular interactions with a target protein. acs.org Research on fluorinated ligands has shown that while the direct enthalpic gain from fluorine hydrogen bonds may be modest, they can play a crucial role in stabilizing a ligand within a binding pocket, sometimes by influencing the surrounding water network. acs.orgacs.org The ability of fluorine to tune intermolecular interactions is a key consideration in the design of potent and selective inhibitors. nih.gov

| Effect | Description | Consequence for Binding |

| Electronic | Highly electronegative, alters electron density and pKa of nearby groups. tandfonline.comnih.gov | Can enhance electrostatic interactions and bioavailability. |

| Steric | Small van der Waals radius, similar to hydrogen. tandfonline.com | Minimal steric clash, allows for subtle modifications without disrupting binding mode. researchgate.net |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor and modulate nearby H-bond donors/acceptors. nih.govacs.org | Can fine-tune interactions with the target and influence the surrounding water network. acs.orgacs.org |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties. nih.govnih.gov These approaches are particularly relevant for optimizing derivatives of azetidin-3-yl(3-fluorophenyl)methanone.

Scaffold hopping involves replacing the core azetidine ring with a different chemical scaffold that maintains the essential three-dimensional arrangement of key functional groups. nih.gov This can lead to compounds with completely different intellectual property profiles and potentially improved pharmacokinetic properties. Recent applications in central nervous system drug discovery have demonstrated the utility of this approach. acs.orgmedchemexpress.com

Bioisosteric replacement, a more focused strategy, involves substituting a specific functional group with another that has similar physical or chemical properties. nih.gov For the azetidin-3-yl(3-fluorophenyl)methanone core, the ketone linker could be a target for bioisosteric replacement. For example, a trifluoroethylamine group can act as a bioisostere for an amide bond, offering increased hydrolytic stability. tandfonline.com Similarly, the CF2H group can be a bioisostere for hydroxyl, sulfhydryl, or methyl groups, and it possesses unique hydrogen bonding capabilities. tandfonline.com The strategic use of fluorine in designing bioisosteres has been a significant area of growth in medicinal chemistry. tandfonline.com

Conformational Rigidity and Flexibility in Ligand Design

The balance between conformational rigidity and flexibility is a critical aspect of ligand design. nih.gov A rigid molecule may bind with high affinity due to a lower entropic penalty upon binding, but it may also struggle to adapt to the specific conformation required by the target. Conversely, a flexible molecule can more easily adopt the optimal binding pose but may pay a higher entropic cost.

The azetidine scaffold of azetidin-3-yl(3-fluorophenyl)methanone introduces a degree of conformational constraint. As previously mentioned, the synthesis of 2,4-cis-disubstituted azetidines can further rigidify the scaffold into a bioactive conformation. nih.gov Computational and experimental studies, such as NMR spectroscopy, can provide valuable insights into the conformational dynamics of both the ligand and the protein upon binding. nih.gov Understanding how ligand binding affects the conformational entropy of the system can guide the design of next-generation inhibitors with improved affinity. nih.gov

Pharmacophore Elucidation and Optimization for Target Engagement

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. The elucidation and optimization of the pharmacophore for azetidin-3-yl(3-fluorophenyl)methanone derivatives are crucial for guiding further SAR studies.

Visual inspection of co-crystal structures, when available, can reveal key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, the azaindole moiety in some inhibitors forms a bidentate interaction with the protein backbone. nih.gov In the absence of structural data, computational methods can be employed to generate and validate pharmacophore hypotheses.

Once a pharmacophore model is established, it can be used to design new analogs with improved target engagement. This may involve rigidifying the scaffold to better present the pharmacophoric elements or introducing new functional groups to exploit additional binding interactions. nih.gov For example, if a hydrogen bond donor is identified as a key pharmacophoric feature, analogs can be synthesized to optimize the geometry and electronic properties of that interaction. The dramatic decrease in potency observed when the relative orientation of ligand functional groups is altered underscores the importance of a well-defined pharmacophore. nih.gov

Medicinal Chemistry Perspectives and Pharmacological Target Identification Research of Azetidin 3 Yl 3 Fluorophenyl Methanone Scaffolds

Azetidine (B1206935) Scaffolds as Privileged Structures in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in medicinal chemistry. rsc.org Its reactivity is influenced by significant ring strain (approximately 25.4 kcal/mol), making it more reactive than a five-membered pyrrolidine (B122466) ring but more stable and easier to handle than a three-membered aziridine (B145994) ring. rsc.org This unique characteristic allows for specific chemical manipulations and functionalizations. rsc.orgrsc.org

Historically, the application of azetidine-based rings in medicinal chemistry was prominently associated with β-lactam antibiotics. nih.gov However, the fully saturated form of this heterocycle is now being more widely explored in drug discovery. nih.gov The incorporation of an azetidine moiety can influence a molecule's physicochemical properties, such as its three-dimensional shape, lipophilicity, and metabolic stability, which are critical for developing drug candidates, particularly for central nervous system (CNS) targets that require penetration of the blood-brain barrier. nih.govbroadinstitute.org The rigid nature of the azetidine ring can help in locking a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

Several approved drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic potential across various disease areas. For instance, azelnidipine (B1666253) is an antihypertensive calcium channel blocker, and cobimetinib (B612205) is a mitogen-activated protein kinase inhibitor. rsc.org The synthesis of diverse azetidine-based scaffolds, including spirocyclic systems, has been a focus of research to expand the available chemical space for screening and lead discovery. rsc.orgnih.govbroadinstitute.org The development of novel synthetic methods has made a wide range of functionalized azetidines more accessible for drug discovery programs. organic-chemistry.org

Strategies for Identifying and Validating Novel Biological Targets

A critical step in the development of a new therapeutic agent, such as one derived from an Azetidin-3-yl(3-fluorophenyl)methanone scaffold, is the identification and validation of its biological target. creative-biolabs.com This process, often termed target deconvolution, is essential for understanding the mechanism of action and for guiding further optimization of the compound. creative-biolabs.comcriver.com Target identification can be particularly challenging for compounds discovered through phenotypic screening, where the initial focus is on the observable effect in a cell or organism rather than on a predefined molecular target. criver.com

Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired change in cellular or organismal phenotype, without prior knowledge of the drug's molecular target. criver.com This method is advantageous as it screens for a desired biological effect in a disease-relevant context, ensuring that any identified hits are active in a complex biological system. criver.com

Once a hit compound is identified, target deconvolution becomes the primary challenge. criver.com Various methodologies can be employed to identify the molecular target(s) responsible for the observed phenotype.

Affinity-Based Methods: These techniques rely on the physical interaction between the small molecule and its protein target. technologynetworks.com A common approach is affinity chromatography, where the small molecule is immobilized on a solid support to "capture" its binding partners from a cell lysate. technologynetworks.com The bound proteins are then eluted and identified, typically by mass spectrometry. technologynetworks.com

Genetic and Genomic Approaches: These methods involve perturbing gene expression to identify which genes are essential for the compound's activity. Techniques like RNA interference (RNAi) or CRISPR-based screening can be used to systematically knock down or knock out genes to see if the phenotypic effect of the compound is lost. acs.orgdrughunter.com

Expression Profiling: Transcriptional profiling can provide clues about the pathway being modulated by the compound. By comparing the gene expression signature of cells treated with the compound to a database of signatures from known perturbations (like the Connectivity Map), potential targets or mechanisms of action can be inferred. drughunter.com

Table 1: Comparison of Target Deconvolution Methodologies from Phenotypic Screens

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Affinity Chromatography | Immobilized ligand captures protein targets from cell extracts. technologynetworks.com | Direct identification of binding partners. | Requires chemical modification of the hit compound; may identify non-specific binders. criver.com |

| CRISPR/RNAi Screening | Genetic perturbation to identify genes essential for compound activity. acs.org | No modification of the compound needed; provides functional validation. | Can be complex and time-consuming; off-target effects of genetic tools. |

| Expression Profiling | Compares gene expression changes induced by the compound to known profiles. drughunter.com | Provides pathway-level information; no compound modification required. | Indirect method; may not pinpoint the direct target. |

Chemoproteomics is a sub-discipline of proteomics that utilizes small molecule probes to study protein-small molecule interactions on a proteome-wide scale. nih.govwikipedia.org It is a powerful set of tools for target identification and for understanding a drug's selectivity and potential off-target effects. wikipedia.org

Activity-Based Protein Profiling (ABPP) is a prominent chemoproteomic strategy that employs chemical probes to directly assess the functional state of enzymes in complex biological systems. nih.govfrontiersin.org ABPP probes are typically designed with three key features: a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nih.gov

The process generally involves treating a proteome (e.g., a cell lysate or even living cells) with the ABPP probe, which labels the active members of a particular enzyme class. nih.gov The labeled proteins can then be detected and identified using proteomic techniques like mass spectrometry. frontiersin.org Competitive ABPP is a variation where the proteome is pre-treated with a test compound (like an Azetidin-3-yl(3-fluorophenyl)methanone analog) before adding the probe. nih.gov A decrease in probe labeling for a particular protein indicates that the test compound binds to and blocks the active site of that protein, thus identifying it as a potential target. nih.gov

Chemoproteomic approaches are not limited to enzymes and can be adapted to profile other protein classes and to map the cellular targets of a drug candidate, providing crucial insights into its mechanism of action. nih.gov